molecular formula C20H24N2O4S B2539283 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 1171229-34-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2539283
CAS No.: 1171229-34-7
M. Wt: 388.48
InChI Key: HHHGMLLJQHBQHV-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Crystal Structure Analysis

Compounds structurally related to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide have been analyzed for their molecular interactions and crystal structures. For instance, the analysis of molecular structures through X-ray crystallography has revealed specific intramolecular interactions that influence the stability and reactivity of such molecules. These studies are crucial for understanding the molecular basis of their potential biological activities or chemical properties (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Characterization of Quinoline Derivatives

Research into the synthesis and characterization of quinoline derivatives, which share core structural motifs with the compound , highlights the methods for creating potentially bioactive molecules. These studies often aim at developing new therapeutic agents with improved efficacy or reduced side effects. The exploration of such compounds includes their synthesis from basic chemical precursors, followed by detailed characterization to confirm their structures (Rahman et al., 2014).

Potential Therapeutic Applications

Several studies have focused on the potential therapeutic applications of compounds similar to this compound. For example, sulfonamide derivatives have been evaluated for their inhibitory activity against specific enzymes, revealing potential as therapeutic agents for diseases such as Alzheimer's (Abbasi et al., 2018). Additionally, the interaction with metal ions and the formation of complexes have implications for diagnostic and therapeutic applications, particularly in the context of metal-mediated diseases and imaging techniques (Kimber et al., 2003).

Environmental and Analytical Chemistry Applications

Compounds with structures similar to the one of interest have also found applications in environmental and analytical chemistry. For instance, the development of sensitive and selective methods for detecting pharmaceutical compounds in wastewater streams underscores the relevance of such molecules in monitoring environmental pollutants and understanding their fate in the ecosystem (Deegan et al., 2011).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. Without specific experimental data, it’s difficult to predict the exact mechanism of action .

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-9-18(11-15(14)2)27(24,25)21-17-8-7-16-5-4-10-22(19(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHGMLLJQHBQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.